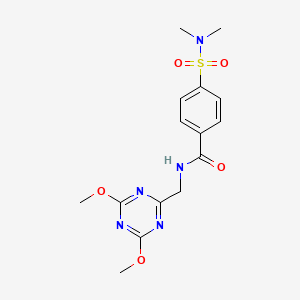

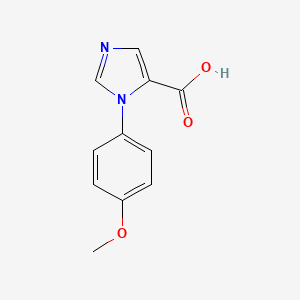

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

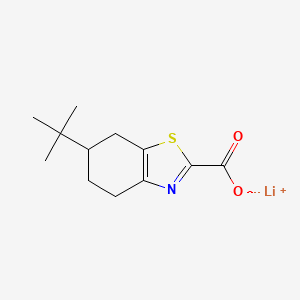

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as DMTMM, is a chemical compound that is widely used in scientific research. It is a coupling reagent that is commonly used in peptide synthesis, as well as in the synthesis of other organic compounds. DMTMM has several advantages over other coupling reagents, including its high efficiency, low toxicity, and ease of use. In

Wissenschaftliche Forschungsanwendungen

Conversion of Carboxy Groups

A method for converting a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group has been developed, which has applications in the synthesis of potential antifungal products. This reaction utilizes an activated form of carboxylic acids with zinc dimethyl imidodicarbonimidate, leading to high yields of 4,6-dimethoxy-1,3,5-triazines when applied to N-benzylpyroglutamic acids (Oudir, Rigo, Hénichart, & Gautret, 2006).

Efficient Condensing Agent for Amides and Esters

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been synthesized and characterized as an efficient condensing agent leading to the formation of amides and esters from carboxylic acids and amines. This method is practical due to its operation under atmospheric conditions without the need for drying solvents, and the co-product from DMTMM after condensation can be readily removed by extraction (Kunishima et al., 1999).

Anti-Inflammatory and Analgesic Agents

The triazine derivative has been utilized in the synthesis of novel compounds with anti-inflammatory and analgesic properties. These compounds have been identified as potent cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Sustainable Synthesis of Amides

A study describes the use of triazine-derived quaternary ammonium salts as dehydro-condensation agents for amide synthesis, highlighting their economic and environmental benefits. This research presents an alternative to traditional amide synthesis methods, emphasizing sustainability and efficiency (Sole et al., 2021).

Discovery of Selective Inhibitors

Triazine libraries have been employed in the discovery of potent and selective inhibitors for ADAMTS-4, a therapeutic target for osteoarthritis. This approach demonstrates the utility of triazine derivatives in the development of novel inhibitors with significant selectivity and potency, showcasing the compound's application in drug discovery (Ding et al., 2015).

Wirkmechanismus

Mode of Action

It is known that the compound is a triazine condensation reagent . This suggests that it may interact with its targets through condensation reactions, leading to the formation of amides and esters .

Biochemical Pathways

Its function as a condensation reagent suggests that it may be involved in the synthesis of peptides and esters .

Result of Action

Its role as a condensation reagent suggests that it may facilitate the formation of amides and esters .

Eigenschaften

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O5S/c1-20(2)26(22,23)11-7-5-10(6-8-11)13(21)16-9-12-17-14(24-3)19-15(18-12)25-4/h5-8H,9H2,1-4H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSVPIKSGDSUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

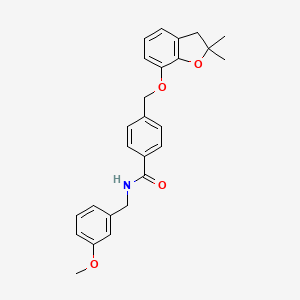

![4a,6a,7-Trimethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-ol](/img/structure/B2809484.png)

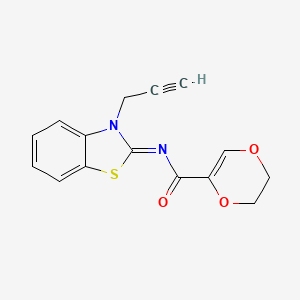

![2-(2-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2809499.png)

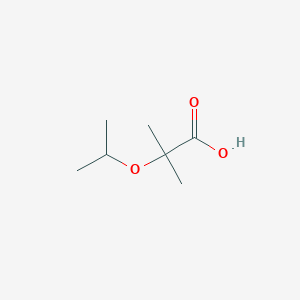

![N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2809501.png)